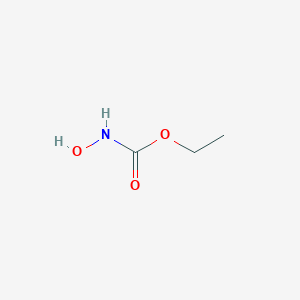

N-Hydroxyurethane

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-Hydroxyurethane can be synthesized through several methods. One common approach involves the reaction of ethyl chloroformate with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{C2H5OCOCl} + \text{NH2OH} \cdot \text{HCl} \rightarrow \text{C2H5OCOONH2} + \text{NaCl} + \text{H2O} ]

Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The reaction is usually carried out in a controlled environment to prevent any side reactions and to ensure the safety of the process.

Análisis De Reacciones Químicas

Types of Reactions: N-Hydroxyurethane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-hydroxyurea.

Reduction: It can be reduced to form ethyl carbamate.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.

Major Products Formed:

Oxidation: N-Hydroxyurea

Reduction: Ethyl carbamate

Substitution: Various N-substituted derivatives

Aplicaciones Científicas De Investigación

Applications in Adhesives

N-Hydroxyurethane is increasingly used in the formulation of adhesives, particularly as a component of non-isocyanate polyurethanes (NIPUs). These materials are considered greener alternatives to traditional polyurethane adhesives that often rely on toxic isocyanates.

- Case Study: Bio-based Polyhydroxyurethane Adhesives

Research has shown that bio-based polyhydroxyurethane (PHU) adhesives can achieve shear strengths of up to 11.3 MPa when bonding aluminum substrates and 10.1 MPa for stainless steel . These adhesives demonstrate excellent performance in metal bonding applications, making them suitable for various industrial uses.

Coatings and Surface Treatments

This compound plays a significant role in enhancing the properties of coatings. It can be used as a modifier for alkyd resins to improve their chemical resistance and durability.

- Case Study: Hydroxyurethane Modified Alkyd Resins

A recent study synthesized hydroxyurethane-modified alkyd resins that exhibited improved abrasion resistance and UV stability compared to conventional alkyds. The incorporation of hydroxyurethane modifiers resulted in coatings with enhanced performance characteristics suitable for outdoor applications .

| Property | Conventional Alkyd Resins | Hydroxyurethane Modified Alkyd Resins |

|---|---|---|

| Abrasion Resistance | Low | High |

| UV Stability | Moderate | High |

| Chemical Resistance | Low | High |

Biomedical Applications

The biocompatibility of this compound makes it a candidate for biomedical applications, particularly in drug delivery systems and tissue engineering.

- Case Study: Biocompatibility Evaluation

Studies have indicated that polyurethane materials incorporating this compound exhibit favorable biocompatibility profiles, making them suitable for use in medical devices . The ability to modify the surface properties of these polymers enhances their interaction with biological tissues.

Future Perspectives and Challenges

While the applications of this compound are promising, several challenges remain:

- Synthesis Methods : The development of efficient synthesis routes that minimize environmental impact is crucial. Current methods often involve toxic reagents or processes that require high energy inputs.

- Market Acceptance : Transitioning from traditional polyurethane systems to NIPUs requires overcoming industry inertia and demonstrating the economic viability of these new materials.

Mecanismo De Acción

The mechanism of action of N-Hydroxyurethane involves its interaction with nucleic acids and proteins. It is believed to exert its effects by reacting with the pyrimidine base, cytosine, in nucleic acids, leading to chromosomal fragmentation and cell toxicity. This interaction can disrupt cellular processes and lead to various biological effects.

Comparación Con Compuestos Similares

N-Hydroxyurethane is unique compared to other similar compounds due to its specific chemical structure and reactivity. Similar compounds include:

Ethyl carbamate: Lacks the hydroxyl group and has different reactivity.

N-Hydroxyurea: Contains an additional hydroxyl group and has different biological activities.

Hydroxycarbamic acid methyl ester: Similar structure but different alkyl group.

These compounds share some similarities in their chemical properties but differ significantly in their reactivity and applications.

Actividad Biológica

N-Hydroxyurethane (NHU) is a compound that has garnered attention in the field of toxicology and pharmacology due to its biological activity and potential implications in carcinogenicity. This article delves into the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, mutagenicity, and metabolism.

This compound is an organic compound with the chemical formula CHNO. It is known for its role as a metabolite of urethane and has been studied for its potential effects on cellular processes.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| CAS Number | 589-41-3 |

| EC Number | 209-648-0 |

| Synonyms | Ethyl N-hydroxycarbamate |

Cytotoxicity and Mutagenicity

Research has indicated that this compound exhibits significant cytotoxic effects on various cell lines. A study demonstrated that exposure to low concentrations of NHU resulted in a loss of colony-forming ability in growing cells, suggesting a detrimental impact on cell viability . Furthermore, NHU has been shown to activate mutagenic pathways, particularly through its conversion into reactive metabolites that can interact with DNA .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Metabolism : NHU can be metabolized by esterases into hydroxylamine, which is a more reactive species capable of inducing DNA damage .

- DNA Interaction : Studies indicate that NHU can inhibit DNA synthesis, thereby affecting cellular replication processes. This inhibition is linked to the compound's ability to form adducts with DNA, leading to mutations .

Case Studies

- Cytotoxic Effects on Human Cell Lines : In vitro studies have shown that NHU induces cytotoxicity in human lung fibroblasts. The IC50 value was determined to be approximately 0.05 mM, indicating significant toxicity at low concentrations .

- Mutagenicity Assessment : A comparative study assessed the mutagenic potential of urethane and its metabolites, including NHU. Results indicated that NHU exhibited higher mutagenic activity than urethane itself, highlighting its role as a potent genotoxic agent .

Table 2: Summary of Biological Effects

| Effect Type | Observed Activity | Reference |

|---|---|---|

| Cytotoxicity | Loss of colony-forming ability at 0.05 mM | |

| Mutagenicity | Higher than urethane | |

| DNA Synthesis Inhibition | Significant reduction observed |

Metabolism and Excretion

This compound undergoes rapid metabolism in vivo, converting into urethane and other metabolites. Studies have shown that approximately 70% conversion occurs within 80 minutes post-administration . This metabolic pathway is crucial for understanding both the therapeutic potential and toxicological risks associated with NHU.

Propiedades

IUPAC Name |

ethyl N-hydroxycarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3/c1-2-7-3(5)4-6/h6H,2H2,1H3,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGEWEGHHYWGXGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20207635 | |

| Record name | N-Hydroxyurethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

589-41-3 | |

| Record name | Hydroxyurethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hydroxyurethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Hydroxyurethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83629 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Hydroxyurethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Hydroxyurethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl hydroxycarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-HYDROXYURETHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWI3C4ASI7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary metabolic pathway of N-Hydroxyurethane in rodents?

A1: this compound is primarily metabolized via N-hydroxylation in rodents, leading to the formation of urethane. [] Interestingly, urethane can also be converted back to this compound in these animals, indicating a reversible metabolic pathway. []

Q2: Does this compound metabolism differ in various organs?

A2: Yes, while liver homogenates from several species can metabolize this compound into urethane, this activity is not consistently observed in other organs. For example, whole-body homogenates of newborn mice and lung homogenates of young rats showed minimal or no metabolism of urethane to this compound. []

Q3: What enzyme is responsible for the conversion of this compound to urethane in the liver?

A3: Studies suggest that liver aldehyde oxidase plays a significant role in the reduction of this compound to urethane. This reaction requires the presence of electron donors like acetaldehyde or 2-hydroxypyrimidine. []

Q4: What other metabolic pathways are involved in this compound breakdown?

A4: this compound can also be conjugated with glucuronic acid, forming this compound glucuronide. [] Additionally, studies have identified ethylmercapturic acid, ethylmercapturic acid sulfoxide, and N-acetyl-S-carbethoxycysteine as urinary metabolites in animals treated with this compound. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C3H7NO3, and its molecular weight is 105.09 g/mol.

Q6: Are there specific spectroscopic data available for this compound?

A6: While the provided research excerpts do not detail specific spectroscopic data, techniques like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly used to characterize compounds like this compound.

Q7: What are the carcinogenic effects of this compound?

A8: this compound has been shown to induce thymic lymphosarcomas and lung adenomas in mice following repeated intraperitoneal injections. []

Q8: How does the carcinogenic potency of this compound compare to urethane?

A9: Studies in mice suggest that this compound exhibits similar carcinogenic potency to urethane in inducing both thymic lymphosarcomas and lung adenomas. [, ]

Q9: Does this compound affect DNA synthesis?

A11: Yes, this compound has been shown to inhibit DNA synthesis in HeLa cells without significantly affecting RNA or protein synthesis. This inhibition is thought to target a reaction in the biosynthesis of deoxyribonucleotides from ribonucleotides. []

Q10: Does this compound induce chromosome aberrations?

A12: Research suggests that this compound can induce chromosome aberrations in both plant and human cell models. In Vicia faba root meristems, it caused chromosomal breaks. [] Similarly, in cultured human leukocytes, this compound at millimolar concentrations resulted in a high incidence of chromosome breaks. []

Q11: How is this compound typically analyzed and quantified?

A13: Gas chromatography, particularly when coupled with derivatization techniques like trimethylsilylation or acetylation, has been used for the analysis and quantification of this compound and its metabolites. [] Colorimetric methods for determining this compound and related compounds have also been developed. []

Q12: Has this compound been investigated for any therapeutic applications?

A15: While this compound itself is not used clinically, some derivatives, particularly bis(aziridinyl)phosphinyl-N-hydroxyurethane derivatives, have shown promising antitumor activity in preclinical studies. [, ]

Q13: Is there any research on this compound's impact on specific organs like the prostate?

A16: Studies have investigated the uptake and secretion of this compound by the prostate gland in dogs and rats. Results show that it can rapidly enter the prostate and be recovered from prostatic fluid, indicating its ability to penetrate this organ. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.